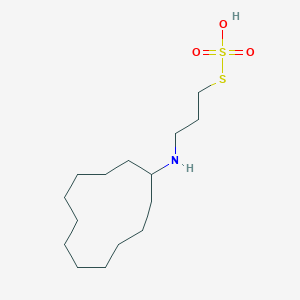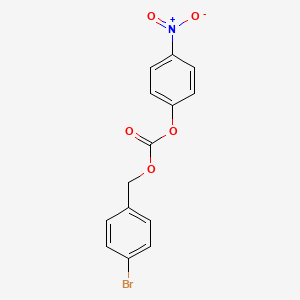
Chlorodimesitylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis(2,4,6-trimethylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and two 2,4,6-trimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Chlorobis(2,4,6-trimethylphenyl)silane can be synthesized through the reaction of 2,4,6-trimethylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H11MgBr+SiCl4→(C9H11)2SiCl2+2MgBrCl
Industrial Production Methods
Industrial production of Chlorobis(2,4,6-trimethylphenyl)silane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Chlorobis(2,4,6-trimethylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into hydrosilanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学的研究の応用
Chlorobis(2,4,6-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Chlorobis(2,4,6-trimethylphenyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of the 2,4,6-trimethylphenyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
- Chlorodiphenylsilane
- Chlorotrimethylsilane
- Chlorotriethylsilane
Comparison
Chlorobis(2,4,6-trimethylphenyl)silane is unique due to the presence of the bulky 2,4,6-trimethylphenyl groups, which provide steric hindrance and influence its reactivity. In contrast, compounds like Chlorodiphenylsilane and Chlorotrimethylsilane have smaller substituents, resulting in different reactivity and applications. The steric effects of Chlorobis(2,4,6-trimethylphenyl)silane make it particularly useful in reactions where selectivity is crucial.
特性
分子式 |
C18H22ClSi |
|---|---|
分子量 |
301.9 g/mol |
InChI |
InChI=1S/C18H22ClSi/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChIキー |
DTJZYFBEWWASOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



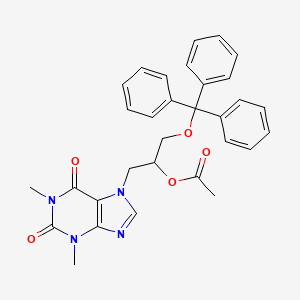
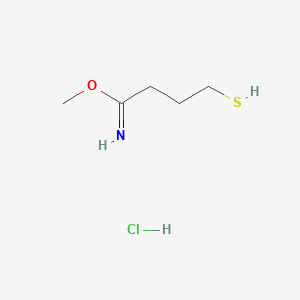
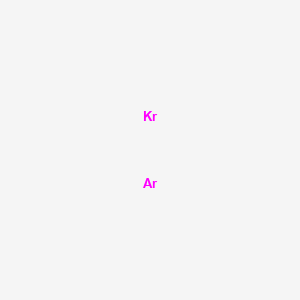



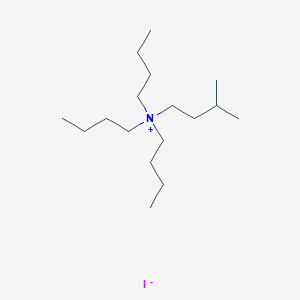
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)


